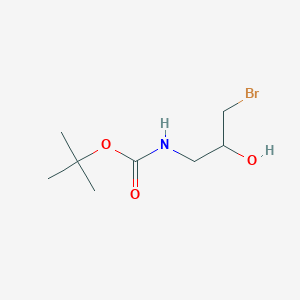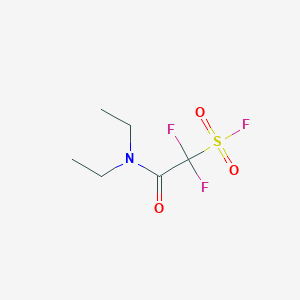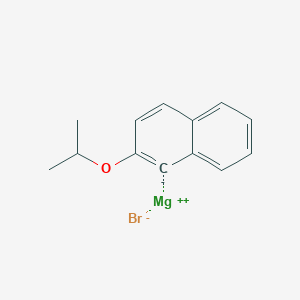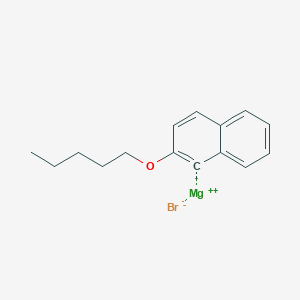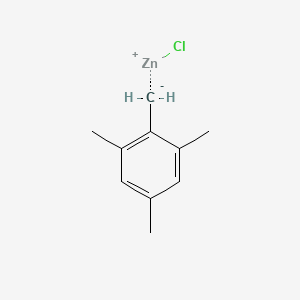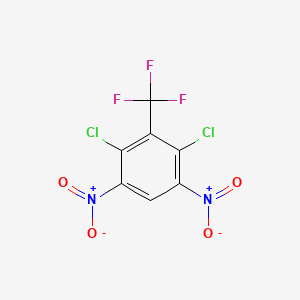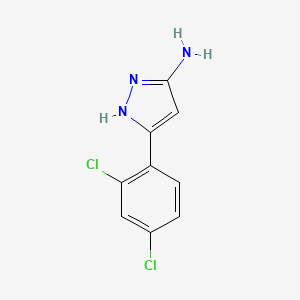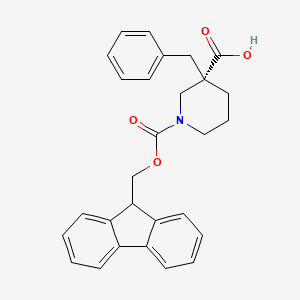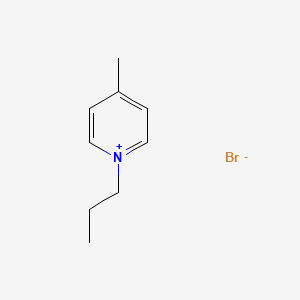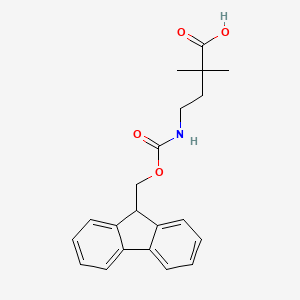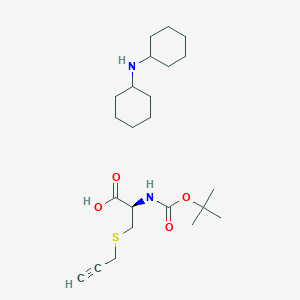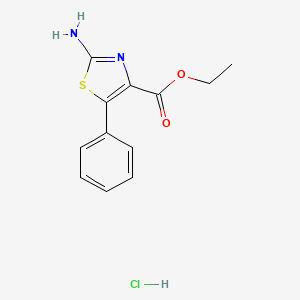
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in scientific research, including its use in drug development and organic synthesis.
作用机制
Target of Action
The primary target of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound’s interaction with the enzyme can inhibit its function, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The disruption of the bacterial cell wall synthesis can lead to the death of the bacteria, providing the compound with its antibacterial potential . The compound’s antifungal potential is also notable, as it has shown significant inhibitory effects against Candida glabrata and Candida albicans .
Result of Action
The compound’s interaction with its target enzyme leads to the inhibition of bacterial cell wall synthesis, resulting in the death of the bacteria . This gives the compound its antibacterial potential. Additionally, the compound has shown significant antifungal potential against certain strains of Candida .
生化分析
Biochemical Properties
The compound Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that the compound could potentially act as an antagonist against this enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. Related 2-aminothiazole compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Docking studies with the enzyme UDP-N-acetylmuramate/L-alanine ligase suggest that the compound could potentially act as an antagonist against this enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromo-5-phenyl-1,3-thiazole-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
化学反应分析
Types of Reactions
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学研究应用
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Similar structure but different substitution pattern.
4-(2-Aminothiazol-4-yl)benzene-1,3-diol hydrochloride: Contains additional hydroxyl groups.
4-(3-Chlorophenyl)thiazol-2-amine: Contains a chlorine substituent.
Uniqueness
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with topoisomerase II and induce DNA damage sets it apart from other similar compounds .
属性
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEAJOQRYVBRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
